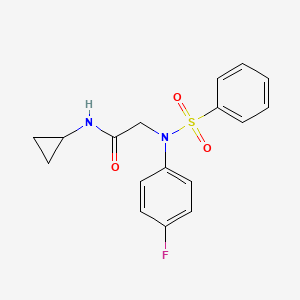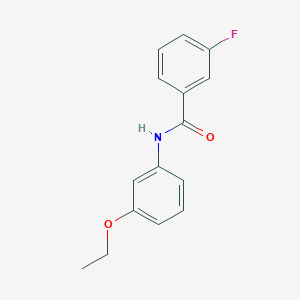![molecular formula C20H24N2O2S B5793765 N-{2-[(isopropylamino)carbonyl]phenyl}-2-(isopropylthio)benzamide](/img/structure/B5793765.png)
N-{2-[(isopropylamino)carbonyl]phenyl}-2-(isopropylthio)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[(isopropylamino)carbonyl]phenyl}-2-(isopropylthio)benzamide, also known as IPTB, is a chemical compound that has gained interest in the scientific community due to its potential applications in research. IPTB is a small molecule that can be synthesized through various methods and has been found to have unique biochemical and physiological effects. In
作用机制
The mechanism of action of N-{2-[(isopropylamino)carbonyl]phenyl}-2-(isopropylthio)benzamide is not fully understood, but it is believed to involve the inhibition of the Akt/mTOR signaling pathway. This pathway is involved in cell proliferation, survival, and metabolism, and is often dysregulated in cancer cells. By inhibiting this pathway, N-{2-[(isopropylamino)carbonyl]phenyl}-2-(isopropylthio)benzamide may induce cell death and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
N-{2-[(isopropylamino)carbonyl]phenyl}-2-(isopropylthio)benzamide has been found to have unique biochemical and physiological effects, including the inhibition of cell proliferation, induction of cell death, and sensitization of cancer cells to chemotherapy and radiation therapy. Additionally, N-{2-[(isopropylamino)carbonyl]phenyl}-2-(isopropylthio)benzamide has been found to inhibit the migration and invasion of cancer cells, suggesting a potential role in preventing cancer metastasis.
实验室实验的优点和局限性
N-{2-[(isopropylamino)carbonyl]phenyl}-2-(isopropylthio)benzamide has several advantages for lab experiments, including its small size, high purity, and ease of synthesis. However, N-{2-[(isopropylamino)carbonyl]phenyl}-2-(isopropylthio)benzamide also has some limitations, including its low solubility in water and potential toxicity at high concentrations. Careful consideration of these factors is necessary when designing experiments using N-{2-[(isopropylamino)carbonyl]phenyl}-2-(isopropylthio)benzamide.
未来方向
There are several future directions for research involving N-{2-[(isopropylamino)carbonyl]phenyl}-2-(isopropylthio)benzamide, including the development of more efficient synthesis methods, the exploration of its potential applications in other areas of research, and the investigation of its mechanism of action. Additionally, the use of N-{2-[(isopropylamino)carbonyl]phenyl}-2-(isopropylthio)benzamide in animal models and clinical trials may provide valuable insights into its potential as a cancer therapy.
Conclusion
In conclusion, N-{2-[(isopropylamino)carbonyl]phenyl}-2-(isopropylthio)benzamide is a small molecule with potential applications in scientific research, particularly in the field of cancer research. Its unique biochemical and physiological effects, as well as its advantages and limitations for lab experiments, make it an interesting compound for further investigation. Future research directions may provide valuable insights into its potential as a cancer therapy and other areas of research.
合成方法
N-{2-[(isopropylamino)carbonyl]phenyl}-2-(isopropylthio)benzamide can be synthesized through various methods, including the reaction of 2-aminobenzophenone with isopropyl isothiocyanate, followed by the reaction of the resulting intermediate with isopropyl amine. Another method involves the reaction of 2-aminobenzophenone with isopropyl isothiocyanate, followed by the reaction of the resulting intermediate with isopropyl amine hydrochloride. Both methods have been found to produce N-{2-[(isopropylamino)carbonyl]phenyl}-2-(isopropylthio)benzamide with high yields and purity.
科学研究应用
N-{2-[(isopropylamino)carbonyl]phenyl}-2-(isopropylthio)benzamide has been found to have potential applications in scientific research, particularly in the field of cancer research. N-{2-[(isopropylamino)carbonyl]phenyl}-2-(isopropylthio)benzamide has been shown to inhibit the growth of cancer cells and induce cell death in various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-{2-[(isopropylamino)carbonyl]phenyl}-2-(isopropylthio)benzamide has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
属性
IUPAC Name |
N-propan-2-yl-2-[(2-propan-2-ylsulfanylbenzoyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c1-13(2)21-19(23)15-9-5-7-11-17(15)22-20(24)16-10-6-8-12-18(16)25-14(3)4/h5-14H,1-4H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWZRJYTZXUSKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2SC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-diethyl-2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5793694.png)

![2-[2-(2,4-dihydroxy-3-methylphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5793709.png)
![2-[(2-fluorobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B5793714.png)

![4-({N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B5793725.png)
![ethyl 3,7-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5793743.png)

![N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5793759.png)

![7-methyl-10-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5793777.png)
![2-{[4-cyclopropyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5793785.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-1-benzofuran-2-carboxamide](/img/structure/B5793791.png)